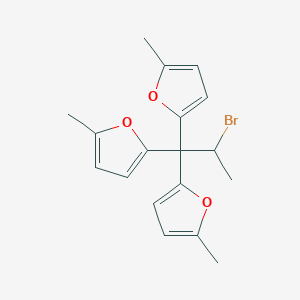
2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is a complex organic compound characterized by the presence of a brominated propane core linked to three 2-methylfuran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-bromopropane with 2-methylfuran under specific conditions. One common method involves the use of a base such as sodium or potassium hydroxide in an ethanol solvent, followed by heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The furan rings can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Applications De Recherche Scientifique
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the furan rings can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran): A similar compound with methyl groups at different positions on the furan rings.
1-Bromopropane: A simpler brominated propane derivative used as a solvent.
Uniqueness
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87688-71-9 |
|---|---|
Formule moléculaire |
C18H19BrO3 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
2-[2-bromo-1,1-bis(5-methylfuran-2-yl)propyl]-5-methylfuran |
InChI |
InChI=1S/C18H19BrO3/c1-11-5-8-15(20-11)18(14(4)19,16-9-6-12(2)21-16)17-10-7-13(3)22-17/h5-10,14H,1-4H3 |
Clé InChI |
YYHDOZBYILEIAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC=C(O2)C)(C3=CC=C(O3)C)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


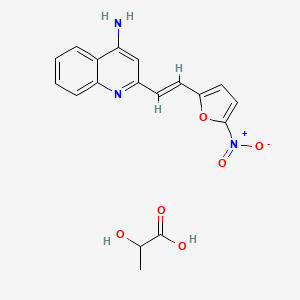
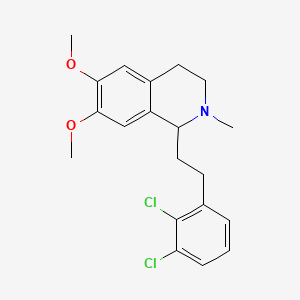

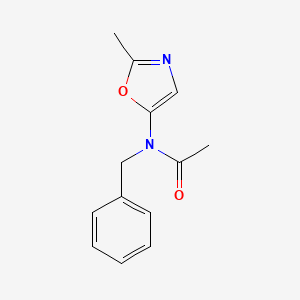


![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
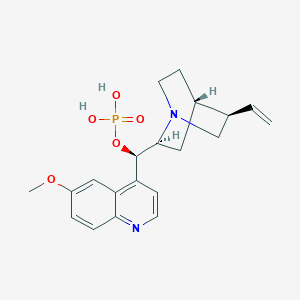

![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)

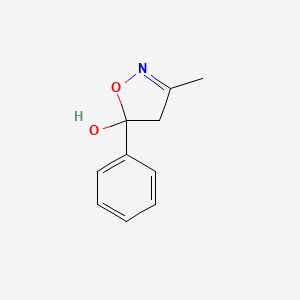
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
